tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a tetrahydrocyclopenta[c]pyrazolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate can be achieved through multiple synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate serves as a versatile intermediate for the preparation of various heterocyclic compounds. It is used in the synthesis of complex molecules with potential biological activity .
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used as a building block for the development of new drugs and bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in the design of novel pharmaceuticals targeting specific biological pathways .
Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of advanced materials and specialty chemicals. It is used in the production of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is unique due to its specific structural features, including the tetrahydrocyclopenta[c]pyrazolyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in research and industrial processes .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-5-9-7(8)6-12-14-9/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
CPIXKVAGZNGBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=NN2 |
Origin of Product |
United States |
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